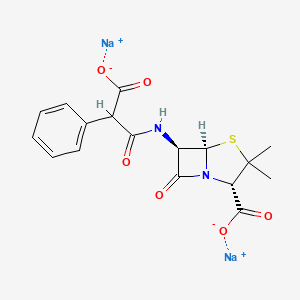

Carbenicillin (disodium)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Carbenicillin (disodium) is a semi-synthetic penicillin antibiotic belonging to the carboxypenicillin subgroup. It is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa. Carbenicillin is often used in clinical settings to treat infections of the urinary tract and other bacterial infections .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Carbenicillin is synthesized through the acylation of 6-aminopenicillanic acid (6-APA) with carboxyphenylacetyl chloride. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the penicillin nucleus .

Industrial Production Methods: Industrial production of carbenicillin involves large-scale fermentation processes to produce 6-APA, followed by chemical synthesis to introduce the carboxyphenylacetyl side chain. The final product is then purified and converted to its disodium salt form for medical use .

Analyse Des Réactions Chimiques

Types of Reactions: Carbenicillin undergoes several types of chemical reactions, including:

Oxidation and Reduction: Carbenicillin can undergo oxidation and reduction reactions, although these are less common in clinical settings.

Common Reagents and Conditions:

Hydrolysis: Typically occurs in the presence of β-lactamase enzymes or under acidic conditions.

Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, though they are not commonly used in standard applications.

Major Products Formed:

Hydrolysis Products: Inactive penicilloic acid derivatives.

Applications De Recherche Scientifique

Carbenicillin is widely used in scientific research due to its broad-spectrum antibacterial activity and stability. Some key applications include:

Microbiology: Used as a selective agent in culture media to prevent bacterial contamination.

Molecular Biology: Preferred over ampicillin for plasmid selection due to its stability and lower toxicity.

Medicine: Used to treat bacterial infections, particularly those caused by Gram-negative bacteria

Industrial Applications: Employed in the production of genetically modified organisms and in biotechnological processes.

Mécanisme D'action

Carbenicillin exerts its antibacterial effects by inhibiting the final stages of bacterial cell wall synthesis. It acylates the penicillin-sensitive transpeptidase enzyme, preventing the cross-linking of peptidoglycan strands. This inhibition leads to the formation of a weakened cell wall, ultimately causing bacterial cell lysis .

Comparaison Avec Des Composés Similaires

Ampicillin: Another broad-spectrum penicillin antibiotic, but less stable than carbenicillin.

Ticarcillin: Similar to carbenicillin but with a broader spectrum of activity against Pseudomonas species.

Piperacillin: A more potent penicillin derivative with enhanced activity against Gram-negative bacteria.

Uniqueness of Carbenicillin: Carbenicillin is unique due to its stability and effectiveness against Pseudomonas aeruginosa. It is also preferred in molecular biology applications for plasmid selection due to its lower toxicity and reduced formation of satellite colonies compared to ampicillin .

Propriétés

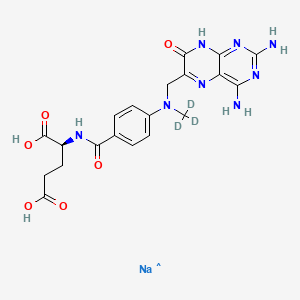

Formule moléculaire |

C17H16N2Na2O6S |

|---|---|

Poids moléculaire |

422.4 g/mol |

Nom IUPAC |

disodium;(2S,5R,6R)-6-[(2-carboxylato-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C17H18N2O6S.2Na/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8;;/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25);;/q;2*+1/p-2/t9?,10-,11+,14-;;/m1../s1 |

Clé InChI |

RTYJTGSCYUUYAL-YCAHSCEMSA-L |

SMILES isomérique |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |

SMILES canonique |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7](/img/structure/B12429413.png)

![4-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12429420.png)

![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate](/img/structure/B12429424.png)

![3,4,5-Trimethoxyphenyl 6-O-[5-O-(4-hydroxy-3,5-dimethoxybenzoyl)-D-apio-beta-D-furanosyl]-beta-D-glucopyranoside](/img/structure/B12429479.png)

![(8R,9S,13S,14S)-6,6,7,7,11-pentadeuterio-3-methoxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B12429511.png)